4-{(E)-[(4-methoxybenzoyl)hydrazono]methyl}-2-nitrophenyl 1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE is a complex organic compound that features a combination of aromatic rings, nitro groups, and formamido functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the formation of the naphthalene-1-carboxylate moiety, followed by the introduction of the nitro group and the formamido functionality. The final step often involves the condensation of the formamido intermediate with the methoxyphenyl derivative under controlled conditions to ensure the formation of the desired E-isomer.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine, while substitution reactions can introduce a variety of functional groups onto the aromatic rings.
Scientific Research Applications
4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s formamido and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[(4-METHOXYPHENYL)IMINO]METHYL]PHENOL
- 4-[(E)-{[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL ACETATE
- 4-[(E)-{[(4-METHOXYPHENYL)IMINO]METHYL]PHENYL FORMATE
Uniqueness
4-[(E)-{[(4-METHOXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE is unique due to its combination of functional groups and the presence of both naphthalene and nitro moieties
Properties
Molecular Formula |
C26H19N3O6 |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
[4-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]-2-nitrophenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C26H19N3O6/c1-34-20-12-10-19(11-13-20)25(30)28-27-16-17-9-14-24(23(15-17)29(32)33)35-26(31)22-8-4-6-18-5-2-3-7-21(18)22/h2-16H,1H3,(H,28,30)/b27-16+ |
InChI Key |
QEEYQBMBSUDPRC-JVWAILMASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.